Comanic Acid
Overview
Description
Comanic Acid is a chemical compound with the molecular formula C6H4O4 . It is also known by other names such as 4-Oxo-4H-pyran-2-carboxylic Acid and 4-OXOPYRAN-2-CARBOXYLIC ACID . The molecular weight of Comanic Acid is 140.09 g/mol .
Molecular Structure Analysis
The molecular structure of Comanic Acid consists of 6 carbon atoms, 4 hydrogen atoms, and 4 oxygen atoms . The InChI representation of its structure isInChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9)
. Physical And Chemical Properties Analysis
Comanic Acid has several computed properties. It has a molecular weight of 140.09 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 1 . Its Exact Mass and Monoisotopic Mass are both 140.01095860 g/mol . The Topological Polar Surface Area is 63.6 Ų, and it has a Heavy Atom Count of 10 .Scientific Research Applications
Synthesis of Fluorine-Containing Derivatives
Comanic acid, specifically its trifluoromethyl derivatives, has been utilized in the synthesis of various fluorine-containing compounds. Obydennov and Usachev (2012) investigated the reactions of 6-(trifluoromethyl)comanic acids with aniline and its derivatives, leading to the synthesis of RF-containing derivatives of 4-pyridones, benzodiazepines, and quinoxalinones. This research highlights the electrophilic properties of 6-(trifluoromethyl)comanic acid and its potential in synthesizing fluorine-containing pharmaceuticals and materials Obydennov & Usachev, 2012.
Regioselective Solvent-Sensitive Reactions
The regioselective reactions of 6-(trifluoromethyl)comanic acid have been studied by Usachev et al. (2009), demonstrating the influence of solvents on the reaction outcomes with phenylhydrazine. This work provides insights into the regioselective synthesis of complex molecules, potentially useful in designing specific molecular architectures for pharmaceuticals and advanced materials Usachev et al., 2009.
Antioxidant Activity Evaluation
In a study focused on antioxidant activity, Karaman et al. (2019) utilized polarography to assess the total antioxidant activity of certain extracts and quinic acid, an antidiabetic ingredient. Although not directly related to comanic acid, this research exemplifies the methods used to evaluate the antioxidant potential of compounds, which could be applicable to comanic acid derivatives Karaman et al., 2019.
Role in Fertility and Biosynthesis Pathways
Research by Footitt et al. (2007) and Theodoulou et al. (2005) explored the role of the COMATOSE ATP-binding cassette transporter in Arabidopsis, essential for β-oxidation of storage lipids and biosynthesis of jasmonic acid. While not directly involving comanic acid, these studies highlight the intricate roles of specific compounds and transporters in plant biology, which could provide a context for exploring comanic acid's roles in similar pathways Footitt et al., 2007; Theodoulou et al., 2005.
Coenzyme M Biosynthesis
Graham et al. (2002) described an enzyme from Methanococcus jannaschii involved in the first step of coenzyme M biosynthesis, highlighting the biochemical pathways and enzymatic reactions crucial for microbial life. Understanding such mechanisms can inform studies on comanic acid's potential roles or interactions in similar biosynthetic processes Graham et al., 2002.
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-oxopyran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O4/c7-4-1-2-10-5(3-4)6(8)9/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMDRPPBUAPWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=CC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00486729 | |
Record name | Comanic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Comanic Acid | |
CAS RN |
499-05-8 | |
Record name | Comanic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00486729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Comanic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Comanic Acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEF84NM2E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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